molecular formula C17H19FN2 B6645601 3-(4-fluorophenyl)-N-[(3-methylpyridin-4-yl)methyl]cyclobutan-1-amine

3-(4-fluorophenyl)-N-[(3-methylpyridin-4-yl)methyl]cyclobutan-1-amine

Cat. No. B6645601
M. Wt: 270.34 g/mol
InChI Key: OYEDFIFSNGQCDJ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-[(3-methylpyridin-4-yl)methyl]cyclobutan-1-amine, commonly known as 4F-MPH, is a research chemical belonging to the class of phenethylamines. It is a potent psychostimulant and is structurally similar to methylphenidate (MPH), a widely prescribed medication for attention deficit hyperactivity disorder (ADHD). 4F-MPH is a relatively new research chemical and has gained popularity among scientists and researchers due to its potential applications in the field of neuroscience.

Mechanism of Action

The mechanism of action of 4F-3-(4-fluorophenyl)-N-[(3-methylpyridin-4-yl)methyl]cyclobutan-1-amine is similar to that of methylphenidate. It acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels results in enhanced attention, focus, and motivation. 4F-3-(4-fluorophenyl)-N-[(3-methylpyridin-4-yl)methyl]cyclobutan-1-amine also affects the levels of other neurotransmitters such as norepinephrine and serotonin, which may contribute to its overall effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-3-(4-fluorophenyl)-N-[(3-methylpyridin-4-yl)methyl]cyclobutan-1-amine are similar to those of methylphenidate. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to enhanced attention, focus, and motivation. It also increases heart rate and blood pressure, which may have adverse effects on individuals with cardiovascular problems. Additionally, it may cause insomnia, anxiety, and agitation.

Advantages and Limitations for Lab Experiments

The advantages of using 4F-3-(4-fluorophenyl)-N-[(3-methylpyridin-4-yl)methyl]cyclobutan-1-amine in lab experiments include its potency, selectivity, and specificity. It is a highly potent dopamine reuptake inhibitor and can be used in small quantities to achieve the desired effects. It is also selective for dopamine transporters, which means it has minimal effects on other neurotransmitter systems. However, the limitations of using 4F-3-(4-fluorophenyl)-N-[(3-methylpyridin-4-yl)methyl]cyclobutan-1-amine in lab experiments include its potential for abuse and addiction. It is a psychostimulant and may have adverse effects on individuals with pre-existing psychiatric conditions.

Future Directions

There are several future directions for research on 4F-3-(4-fluorophenyl)-N-[(3-methylpyridin-4-yl)methyl]cyclobutan-1-amine. One area of interest is its potential as a treatment for ADHD. Methylphenidate is a widely prescribed medication for ADHD, and 4F-3-(4-fluorophenyl)-N-[(3-methylpyridin-4-yl)methyl]cyclobutan-1-amine has similar effects on dopamine levels. Therefore, it may be a potential alternative to methylphenidate. Another area of interest is its potential as a treatment for substance abuse disorders. Dopamine plays a crucial role in reward, motivation, and addiction, and 4F-3-(4-fluorophenyl)-N-[(3-methylpyridin-4-yl)methyl]cyclobutan-1-amine may be used to study the effects of dopamine on addiction. Additionally, further research is needed to understand the long-term effects of 4F-3-(4-fluorophenyl)-N-[(3-methylpyridin-4-yl)methyl]cyclobutan-1-amine on the brain and behavior.

Synthesis Methods

The synthesis of 4F-3-(4-fluorophenyl)-N-[(3-methylpyridin-4-yl)methyl]cyclobutan-1-amine involves the reaction of 4-fluorobenzaldehyde and 3-methyl-4-pyridinemethanol in the presence of cyclobutanone. The reaction is carried out under controlled conditions using specialized equipment to ensure the purity and yield of the final product. The synthesis of 4F-3-(4-fluorophenyl)-N-[(3-methylpyridin-4-yl)methyl]cyclobutan-1-amine is a complex process and requires expertise in organic chemistry.

Scientific Research Applications

4F-3-(4-fluorophenyl)-N-[(3-methylpyridin-4-yl)methyl]cyclobutan-1-amine has potential applications in the field of neuroscience research. It acts as a dopamine reuptake inhibitor, which means it prevents the reabsorption of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and attention. Therefore, 4F-3-(4-fluorophenyl)-N-[(3-methylpyridin-4-yl)methyl]cyclobutan-1-amine can be used to study the effects of dopamine on behavior and cognition.

properties

IUPAC Name

3-(4-fluorophenyl)-N-[(3-methylpyridin-4-yl)methyl]cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2/c1-12-10-19-7-6-14(12)11-20-17-8-15(9-17)13-2-4-16(18)5-3-13/h2-7,10,15,17,20H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEDFIFSNGQCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CNC2CC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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